A Senior Application Scientist's Technical Guide to tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
A Senior Application Scientist's Technical Guide to tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
An In-depth Examination of a Versatile Chiral Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in medicinal chemistry and organic synthesis. We will explore its chemical identity, stereospecific CAS numbers, and physicochemical properties. The narrative delves into the causality behind its preferred synthetic routes, offering a validated, step-by-step protocol for its preparation from the corresponding alcohol. Furthermore, this guide elucidates its strategic application in constructing complex molecular architectures, underscored by its utility in introducing the pyrrolidine motif into drug candidates. Safety, handling, and storage protocols are also detailed to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its prevalence is a testament to its unique structural and physicochemical properties. The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] This scaffold is a cornerstone in the structure of numerous natural products and FDA-approved drugs, contributing to their biological activity and favorable pharmacokinetic profiles.[2]
tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate emerges as a particularly valuable synthetic intermediate. It combines the desirable pyrrolidine core with two key functionalities: a tert-butoxycarbonyl (Boc) protecting group and a reactive bromomethyl moiety. The Boc group provides stability and ensures chemoselectivity in subsequent reactions, while the bromomethyl group serves as a potent electrophilic handle for nucleophilic substitution reactions. This dual functionality allows for the controlled and directed elaboration of the pyrrolidine structure, making it a go-to building block for constructing novel therapeutic agents.[3][4] This guide will provide the technical insights necessary to effectively synthesize and utilize this compound.
Chemical Identity and Physicochemical Properties
A critical aspect of working with this compound is recognizing its stereochemistry. It is available as a racemic mixture and as individual (R) and (S) enantiomers, each identified by a unique CAS number. The choice of stereoisomer is paramount in drug development, as biological systems are chiral, and often only one enantiomer exhibits the desired therapeutic effect.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | [5] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [6] |
| Molecular Weight | 264.16 g/mol | [5] |
| Appearance | Liquid | [7] |
| CAS Number (Racemic) | 181258-46-8 | [5] |
| CAS Number (R)-enantiomer | 1039826-29-3 | [6][7][8] |
| CAS Number (S)-enantiomer | 128542-75-6 | [4] |
| Purity | Typically ≥95% | [6] |
| Boiling Point | ~300 °C at 760 mmHg (Predicted) | [7][9] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | [6] |
| Shipping Conditions | Shipped in a cold pack | [6] |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for preparing tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is through the bromination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-prolinol). The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a highly effective and field-proven choice for this transformation.
Rationale Behind Experimental Choices
-
Precursor: Boc-prolinol is a commercially available and stable starting material.[10] The Boc group is robust enough to withstand the reaction conditions while effectively protecting the pyrrolidine nitrogen from side reactions.
-
Reagents: The CBr₄/PPh₃ system is a classic combination for converting primary alcohols to alkyl bromides under mild conditions. The reaction proceeds via a phosphonium salt intermediate, avoiding the harsh acidic conditions of other brominating agents that could cleave the Boc protecting group. Dichloromethane (DCM) is an excellent solvent choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal post-reaction.
-
Purification: Following the reaction, the primary byproduct is triphenylphosphine oxide, which has limited solubility in non-polar solvents. A filtration step after precipitation with a hexane/ethyl acetate mixture effectively removes the bulk of this byproduct. Final purification via silica gel column chromatography ensures the isolation of the target compound with high purity.
Visualized Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Experimental Protocol
This protocol is adapted from a similar procedure for a positional isomer and represents a standard method for this transformation.[11]
-
Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add carbon tetrabromide (1.5 equiv.) to the solution. In a separate flask, dissolve triphenylphosphine (1.0 equiv.) in anhydrous DCM.
-
Reaction: Slowly add the triphenylphosphine solution dropwise to the reaction mixture at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Initial Purification: Redissolve the residue in a minimal amount of DCM and add a 10% ethyl acetate in hexane solvent mixture. Stir vigorously. The triphenylphosphine oxide byproduct will precipitate. Filter the mixture and collect the filtrate.
-
Final Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography, using a gradient elution of ethyl acetate in hexane (e.g., 0-25%) to yield the pure tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate as a liquid.[11]
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate lies in the reactivity of the C-Br bond. As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the pyrrolidine scaffold to a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility makes it a key building block for creating libraries of diverse pyrrolidine-containing compounds for high-throughput screening.
Role as a Versatile Synthetic Intermediate
The compound serves as a cornerstone for synthesizing more complex molecules, particularly in the development of antiviral, antihypertensive, and central nervous system-acting agents.[4][12] The general reaction scheme involves the displacement of the bromide ion by a nucleophile, forging a new carbon-nucleophile bond and introducing the pyrrolidine moiety into the target structure.
Generalized Application Workflow
Caption: General application of the title compound in synthesis.
Safety, Handling, and Storage
Proper handling of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is essential due to its potential hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][13]
-
Handling Precautions:
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[16]
-
-
Storage:
Conclusion
tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry, coupled with the orthogonal functionalities of the Boc-protecting group and the reactive bromomethyl handle, provides a reliable and versatile platform for the synthesis of novel pyrrolidine-based compounds. Understanding its properties, synthesis, and safe handling, as detailed in this guide, empowers researchers to efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the journey toward new and effective therapeutics.
References
- Lead Sciences. (n.d.). (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.
- ChemicalBook. (2025). (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3.
- Sigma-Aldrich. (n.d.). 2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 181258-46-8.
- PubChem. (n.d.). tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. CID 14821711.
- Sigma-Aldrich. (n.d.). tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3.
- ChemicalBook. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.
- TCI America. (2018). Safety Data Sheet for (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine.
- Sigma-Aldrich. (n.d.). (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | 1189154-01-5.
- ChemicalBook. (2025). (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate - Safety Data Sheet.
- PubChem. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. CID 24730280.
- Aaronchem. (2024). Safety Data Sheet for tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate.
- PubChem. (n.d.). tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate. CID 10264762.
- ChemicalBook. (n.d.). 305329-97-9(tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Product Description.
- Fisher Scientific. (2015). tert-Butyl bromide - SAFETY DATA SHEET.
- AbacipharmTech. (n.d.). (R)-tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.
- Ambeed. (n.d.). 181258-46-8 | tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Sigma-Aldrich. (n.d.). tert-Butyl (S)-2-pyrrolidone-5-carboxylate.
- Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.
- Chem-Impex. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.
- PubChemLite. (n.d.). Tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate.
- Mol-Instincts. (n.d.). Cas 128542-75-6,(S)-2-BroMoMethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. CID 550865.
- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
- PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
- PubChem. (n.d.). tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. CID 1512534.
- BLD Pharm. (n.d.). 86953-79-9|tert-Butyl pyrrolidine-1-carboxylate.
- SynHet. (n.d.). (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 14821711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 7. tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3 [sigmaaldrich.com]
- 8. (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3 [chemicalbook.com]
- 9. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS#: 305329-97-9 [m.chemicalbook.com]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 13. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 24730280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aaronchem.com [aaronchem.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. chemicalbook.com [chemicalbook.com]
